Perillaldehyde

Catalog No.
S569724
CAS No.
2111-75-3
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perillaldehyde

CAS Number

2111-75-3

Product Name

Perillaldehyde

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(=CC1)C=O

Solubility

Insoluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Synonyms

(-)-4-ISOPROPENYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE;1-4(1-METHYLETHENYL)-1-CYCLOHEXANE-1-CARBOXALDEHYDE;L(-)-PERILLALDEHYDE;L-PERILLALDEHYDE;FEMA 3557;(S)-4-ISOPROPENYL-CYCLOHEX-1-ENECARBALDEHYDE;(S)-4-ISOPROPENYL-CYCLOHEXENE-1-CARBOXALDEHYDE;(S)-P-MENT

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O

Description

The exact mass of the compound Perillaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohols and oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138642. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Supplementary Records. It belongs to the ontological category of aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Perillaldehyde, also known as perillic aldehyde, is a naturally occurring organic compound predominantly found in the annual herb Perilla frutescens and various essential oils. This monoterpenoid features an aldehyde functional group and is recognized for its distinctive mint-like, cinnamon odor, which contributes significantly to the flavor profile of perilla. The compound has garnered attention not only for its aromatic properties but also for its potential health benefits and applications in food and cosmetic industries .

Perillaldehyde undergoes various chemical transformations due to its reactive aldehyde group. Notably, it can be converted into perilla alcohol through reduction reactions, which is also utilized in perfumery. Additionally, the oxime derivative of perillaldehyde, known as perillartine, exhibits remarkable sweetness—approximately 2000 times sweeter than sucrose—making it a valuable sweetening agent in food products .

Other significant reactions include:

  • Condensation Reactions: Perillaldehyde can participate in aldol condensation, leading to the formation of larger carbon skeletons.
  • Electrophilic Reactions: The presence of the α,β-unsaturated carbonyl group allows for electrophilic addition reactions with nucleophiles.

Perillaldehyde has been studied for its various biological activities. Research indicates that it possesses anti-inflammatory properties and may exhibit antioxidant effects. Additionally, studies have shown that perillaldehyde and its derivatives can influence metabolic pathways and may have potential therapeutic applications in treating conditions such as cancer and neurodegenerative diseases .

The compound has also been noted for its potential antibacterial and antifungal activities, making it a candidate for use in natural preservatives and antimicrobial agents .

Several methods exist for synthesizing perillaldehyde:

  • Extraction from Natural Sources: The most common method involves the extraction from Perilla frutescens, where it is present in significant quantities within the essential oil.
  • Synthetic Routes:
    • Aldol Condensation: This method involves the reaction of acetaldehyde with isoprene derivatives to yield perillaldehyde.
    • Photo

Perillaldehyde finds diverse applications across several industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Cosmetic Industry: Incorporated into fragrances and personal care products.
  • Pharmaceuticals: Explored for its potential therapeutic effects against inflammation and oxidative stress.
  • Agricultural Sector: Investigated for its insect repellent properties .

Several compounds share structural similarities with perillaldehyde, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
CitralMonoterpenoidStrong lemon scent; used in flavoring
LimoneneMonoterpenoidCitrus aroma; common in cleaning products
GeranialMonoterpenoidFound in citronella oil; used as insect repellent
CarvoneMonoterpenoidMinty aroma; used in flavoring

Uniqueness of Perillaldehyde

Perillaldehyde stands out due to its distinctive flavor profile derived from Perilla frutescens, alongside its potential health benefits. Unlike other similar compounds, it offers a unique combination of aromatic properties and biological activity, making it particularly valuable in both culinary and therapeutic contexts.

Enzymatic Pathways and Key Biosynthetic Genes

The biosynthetic formation of perillaldehyde in Perilla frutescens involves a sophisticated multi-step enzymatic cascade that begins with the universal monoterpene precursor geranyl diphosphate. Research has established that the initial cyclization step requires the action of limonene synthase, which converts geranyl diphosphate to limonene through a cyclization reaction that forms the characteristic cyclohexanoid ring structure. This fundamental transformation represents the committed step in perillaldehyde biosynthesis and establishes the molecular framework upon which subsequent modifications occur.

Genetic analyses have revealed the existence of dominant genes that exert hierarchical control over the entire monoterpene biosynthetic network. The gene designated as G functions as a master regulator that is essential for the initiation of monoterpene biosynthesis, effectively controlling the metabolic flux from geranyl diphosphate toward terpenoid products. Without the presence of this dominant gene, the entire monoterpene biosynthetic pathway remains inactive, demonstrating its critical regulatory function. Complementing this regulatory system, the H gene specifically controls the limonene synthase enzyme, which catalyzes the crucial cyclization reaction that distinguishes cyclohexanoid monoterpenes from their acyclic counterparts.

The molecular characterization of terpene synthase genes has identified multiple functional variants within Perilla frutescens populations. Transcriptomic investigations have documented the presence of 109 terpene synthase genes across different chemotypes of Perilla, with functional characterization revealing that three of these enzymes function as linalool synthases while one operates as geranyl synthase. These enzymes demonstrate tissue-specific expression patterns, with highest activity detected in leaf tissues where glandular trichomes accumulate essential oil compounds. The diversity of terpene synthase activities contributes to the chemical polymorphism observed among different Perilla cultivars and explains the existence of distinct chemotypes characterized by different major monoterpene constituents.

The mevalonate and 2-carbon-methyl-erythritol-4-phosphate pathways provide the fundamental biochemical infrastructure for terpenoid biosynthesis in Perilla. Analysis of pathway gene expression has identified 69 genes encoding 17 different enzymes involved in these core biosynthetic routes. The mevalonate pathway, localized primarily in the cytoplasm, contributes to the formation of precursor molecules through the sequential action of acetyl-coenzyme A acetyltransferase, hydroxymethylglutaryl-coenzyme A synthase, and hydroxymethylglutaryl-coenzyme A reductase. Meanwhile, the 2-carbon-methyl-erythritol-4-phosphate pathway operates within plastids and involves enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase.

Biosynthetic Pathway ComponentGene FamilyNumber of GenesPrimary Function
Terpene SynthasesTerpene Synthase109Cyclization and structural modifications
Mevalonate Pathway EnzymesVarious35Precursor formation
2-Carbon-Methyl-Erythritol-4-Phosphate PathwayVarious34Plastidial precursor synthesis
Regulatory GenesMaster Regulators2Pathway activation and control

Cytochrome Phosphorus 450 Enzymes in Limonene Oxidation

Cytochrome phosphorus 450 enzymes represent the critical catalytic components responsible for converting limonene into perillaldehyde through sequential hydroxylation and oxidation reactions. Molecular cloning studies have successfully isolated and characterized a cytochrome phosphorus 450 enzyme from Perilla frutescens that demonstrates both perillyl alcohol synthase and perillaldehyde synthase activities. This enzyme, designated as cytochrome phosphorus 450 limonene-7-hydroxylase, catalyzes the specific hydroxylation of limonene at the carbon-7 position to produce perillyl alcohol, followed by oxidation to form perillaldehyde.

The functional characterization of this cytochrome phosphorus 450 enzyme has been accomplished through heterologous expression in Saccharomyces cerevisiae, enabling detailed analysis of substrate specificity and catalytic properties. In vitro enzymatic assays demonstrate that the recombinant protein efficiently catalyzes both the hydroxylation and oxidation reactions necessary for perillaldehyde formation. The enzyme exhibits strict substrate specificity for limonene and its hydroxylated derivatives, with minimal activity toward other monoterpene substrates. Sequence analysis reveals that this cytochrome phosphorus 450 shares 37 percent amino acid identity with previously characterized limonene hydroxylases from Perilla, suggesting evolutionary divergence that has resulted in distinct catalytic properties.

The molecular architecture of this cytochrome phosphorus 450 enzyme contains several conserved structural domains that are essential for catalytic function. The protein sequence includes characteristic cytochrome phosphorus 450 signature motifs, including the heme-binding region and substrate recognition sites. A particularly important conserved sequence spanning amino acids 350 to 356, which corresponds to the metal-substrate complex binding site found in spearmint limonene synthase, is maintained in the Perilla enzyme. This conservation suggests that fundamental mechanistic features of monoterpene hydroxylation are preserved across different plant species while allowing for substrate specificity variations.

Genomic Southern blot analyses have revealed that the cytochrome phosphorus 450 gene exists in specific genetic backgrounds associated with perillaldehyde production. Strains homozygous for the dominant H allele, which correlates with perillaldehyde-producing chemotypes, show the presence of hybridizing DNA bands when probed with cytochrome phosphorus 450-specific sequences. In contrast, strains lacking the H gene show no detectable hybridization, indicating a strong genetic linkage between cytochrome phosphorus 450 gene presence and perillaldehyde biosynthetic capacity. Northern blot analyses further confirm that cytochrome phosphorus 450 gene expression is restricted to perillaldehyde-producing strains, demonstrating transcriptional control of this key biosynthetic enzyme.

The substrate specificity studies of cytochrome phosphorus 450 enzymes extend beyond Perilla systems to include broader monoterpene oxidation capabilities. Research on cytochrome phosphorus 450 cin and related enzymes has demonstrated that these proteins can catalyze the oxidation of various monoterpenes, including both bicyclic and aromatic variants. The enzyme shows particular effectiveness in oxidizing compounds such as camphor and limonene, producing multiple hydroxylated products depending on substrate stereochemistry. For limonene oxidation specifically, different cytochrome phosphorus 450 variants show distinct regioselectivity, with some preferentially producing epoxide products while others favor hydroxylation at specific carbon positions.

Terpenoid Synthesis Regulation in Perilla frutescens

The regulation of terpenoid synthesis in Perilla frutescens operates through multiple hierarchical control mechanisms that integrate genetic, transcriptional, and metabolic factors. At the foundational level, the dominant G gene functions as a master switch that must be present for any monoterpene biosynthesis to occur. This gene appears to control the metabolic flux from primary metabolism toward terpenoid biosynthesis, possibly through regulation of geranyl diphosphate availability or the expression of downstream biosynthetic enzymes. The epistatic relationship between the G gene and other biosynthetic genes demonstrates that this regulatory element operates at the highest level of pathway control.

Transcriptional regulation of terpenoid biosynthesis involves complex networks of transcription factors that respond to developmental and environmental signals. Multi-omics analyses have identified specific transcription factor families, including MYB, MYC, NAC, ERF, WRKY, and basic helix-loop-helix factors, that bind to promoter regions of key terpenoid biosynthetic genes. These regulatory proteins can form complexes with each other to create sophisticated control mechanisms that fine-tune gene expression in response to cellular conditions. The identification of 2769 transcription factors in Perilla transcriptomic datasets, including oil storage regulating genes such as WRINKLED1, LEAFY COTYLEDON1, and FUSCA3, indicates the complexity of regulatory networks governing terpenoid metabolism.

The spatial regulation of terpenoid biosynthesis is closely linked to the development and function of specialized secretory structures called glandular trichomes. These microscopic organs serve as the primary sites of monoterpene accumulation and represent anatomically distinct compartments where biosynthetic enzymes are highly concentrated. Three distinct types of glandular trichomes have been identified in Perilla: peltate, capitate, and digitiform structures, each with different morphological characteristics and biosynthetic capabilities. The peltate glandular trichomes, in particular, contain the highest concentrations of perillaldehyde and related monoterpenes, indicating their specialized role in essential oil production.

Developmental regulation of terpenoid synthesis shows distinct temporal patterns that correlate with plant growth stages and tissue maturation. Expression profiling studies reveal that key biosynthetic genes, including those encoding terpene synthases and cytochrome phosphorus 450 enzymes, show maximum activity during specific developmental windows. The coordination between structural gene expression and regulatory factor activity ensures that terpenoid biosynthesis occurs when and where it is most needed for plant function. This temporal control mechanism prevents unnecessary metabolic burden while ensuring adequate production of defensive and signaling compounds.

The metabolic regulation of terpenoid synthesis involves feedback mechanisms and substrate availability controls that modulate pathway flux. Competition between different branch points in the terpenoid biosynthetic network can influence the final product profile, with genetic variants showing altered enzyme activities leading to accumulation of different major compounds. The presence of polymeric genes that additively influence specific reaction steps demonstrates quantitative genetic control over biosynthetic efficiency. Environmental factors, including stress conditions and developmental signals, can also modulate the expression of biosynthetic genes and consequently alter terpenoid production levels.

Regulatory LevelControl MechanismKey ComponentsEffect on Biosynthesis
GeneticMaster regulatory genesG gene, H genePathway activation/deactivation
TranscriptionalTranscription factor networksMYB, bHLH, WRKY familiesFine-tuning of gene expression
SpatialGlandular trichome developmentPeltate, capitate, digitiform structuresCompartmentalization of biosynthesis
TemporalDevelopmental regulationStage-specific expressionCoordinated production timing
MetabolicFeedback and substrate controlEnzyme competition, flux regulationProduct profile determination

Comparative Analysis of Perillaldehyde and Citral Biosynthesis

The biosynthetic pathways leading to perillaldehyde and citral represent two distinct evolutionary solutions for monoterpene diversification, both originating from the common precursor geranyl diphosphate but diverging through different enzymatic transformations. While perillaldehyde formation requires initial cyclization of geranyl diphosphate to limonene followed by hydroxylation and oxidation, citral biosynthesis proceeds through acyclic intermediates involving geraniol formation and subsequent oxidation reactions. This fundamental distinction in early pathway steps determines the structural differences between these monoterpenes and their respective biological activities.

The formation of citral from geranyl diphosphate involves the direct conversion to geraniol through the action of geraniol synthase, which removes the pyrophosphate group to generate the primary alcohol. Subsequently, geraniol undergoes oxidation through the sequential action of alcohol dehydrogenases, first producing geranial and then citral as the final aldehyde product. Research has identified two distinct types of alcohol dehydrogenases involved in this pathway: an aldo-keto reductase and a geraniol dehydrogenase, both of which contribute to citral formation through complementary enzymatic activities. The overall reaction sequence from geranyl diphosphate to citral can be reconstituted in vitro using purified enzymes, demonstrating the sufficiency of these enzymatic components for citral biosynthesis.

In contrast to the relatively straightforward citral pathway, perillaldehyde biosynthesis requires the additional complexity of cyclization followed by regiospecific hydroxylation. The limonene synthase enzyme that initiates perillaldehyde formation must catalyze a sophisticated cyclization reaction that involves carbocation intermediates and precise stereochemical control. This cyclization step is absent from citral biosynthesis and represents a major evolutionary innovation that enables the formation of cyclic monoterpenes. The subsequent hydroxylation of limonene by cytochrome phosphorus 450 enzymes introduces another level of complexity, as these reactions require electron transport chains and specific substrate positioning within the enzyme active site.

The genetic control mechanisms governing these two biosynthetic pathways show both similarities and distinctions that reflect their evolutionary relationships. Both pathways require the presence of the dominant G gene for pathway activation, indicating shared dependence on this master regulatory element. However, the H gene specifically controls limonene synthase activity and is therefore essential only for perillaldehyde biosynthesis, not for citral formation. Additional genetic factors, such as the N gene involved in citral metabolism and various polymeric genes affecting pathway efficiency, demonstrate the fine-tuned genetic control that has evolved to regulate monoterpene biosynthesis in different directions.

The substrate specificity and enzymatic properties of the biosynthetic enzymes reflect the distinct chemical challenges posed by cyclic versus acyclic monoterpene formation. Cytochrome phosphorus 450 enzymes involved in perillaldehyde biosynthesis must recognize the complex three-dimensional structure of limonene and position it correctly for carbon-7 hydroxylation. In contrast, the alcohol dehydrogenases involved in citral formation can operate on the relatively simple linear structure of geraniol, requiring less sophisticated substrate recognition mechanisms. These enzymatic differences highlight the evolutionary specialization that has occurred to enable diverse monoterpene biosynthesis from common precursors.

The comparative analysis extends to the regulation of these pathways under different physiological conditions and developmental stages. Both perillaldehyde and citral biosynthetic genes show coordinated expression patterns that respond to developmental signals and environmental conditions. However, the specific transcriptional networks controlling each pathway may involve different sets of regulatory factors, reflecting the distinct biological roles these compounds play in plant physiology. The tissue-specific expression patterns also differ, with some enzymes showing preferential expression in glandular trichomes while others are more broadly distributed across plant tissues.

Biosynthetic FeaturePerillaldehyde PathwayCitral Pathway
Initial substrate transformationCyclization to limoneneDirect conversion to geraniol
Key enzymatic stepsLimonene synthase, Cytochrome P450Geraniol synthase, Alcohol dehydrogenases
Structural complexityCyclohexanoid ring formationAcyclic aldehyde formation
Genetic requirementsG gene + H geneG gene (H gene not required)
Enzyme specificityHigh stereochemical specificityLower structural constraints
Evolutionary complexityMore complex cyclization mechanismsSimpler oxidation reactions

Physical Description

Solid
Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odou

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.948-0.956

LogP

3.13
1.546

Melting Point

< 25 °C

UNII

6EQL0XA86G

GHS Hazard Statements

Aggregated GHS information provided by 1681 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (17.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (16.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2111-75-3

Wikipedia

Perillaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-07-17
1: Hobbs CA, Taylor SV, Beevers C, Lloyd M, Bowen R, Lillford L, Maronpot R,
Hayashi SM. Genotoxicity assessment of the flavouring agent, perillaldehyde. Food
Chem Toxicol. 2016 Nov;97:232-242. doi: 10.1016/j.fct.2016.08.029. Epub 2016 Sep
1. PubMed PMID: 27593899.


2: Takagi S, Goto H, Shimada Y, Nakagomi K, Sadakane Y, Hatanaka Y, Terasawa K.
Vasodilative effect of perillaldehyde on isolated rat aorta. Phytomedicine. 2005
May;12(5):333-7. PubMed PMID: 15957366.


3: Sato-Masumoto N, Ito M. Two types of alcohol dehydrogenase from Perilla can
form citral and perillaldehyde. Phytochemistry. 2014 Aug;104:12-20. doi:
10.1016/j.phytochem.2014.04.019. Epub 2014 May 23. PubMed PMID: 24864017.


4: Ji WW, Wang SY, Ma ZQ, Li RP, Li SS, Xue JS, Li W, Niu XX, Yan L, Zhang X, Fu
Q, Qu R, Ma SP. Effects of perillaldehyde on alternations in serum cytokines and
depressive-like behavior in mice after lipopolysaccharide administration.
Pharmacol Biochem Behav. 2014 Jan;116:1-8. doi: 10.1016/j.pbb.2013.10.026. Epub
2013 Nov 4. PubMed PMID: 24201050.


5: Ito N, Nagai T, Oikawa T, Yamada H, Hanawa T. Antidepressant-like Effect of
l-perillaldehyde in Stress-induced Depression-like Model Mice through Regulation
of the Olfactory Nervous System. Evid Based Complement Alternat Med.
2011;2011:512697. doi: 10.1093/ecam/nen045. Epub 2011 Jun 22. PubMed PMID:
18955354; PubMed Central PMCID: PMC3136537.


6: Xu L, Li Y, Fu Q, Ma S. Perillaldehyde attenuates cerebral
ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines
via modulating Akt/JNK pathway in the rat brain cortex. Biochem Biophys Res
Commun. 2014 Nov 7;454(1):65-70. doi: 10.1016/j.bbrc.2014.10.025. Epub 2014 Oct
14. PubMed PMID: 25445600.


7: Szakonyi Z, Sillanpää R, Fülöp F. Stereoselective synthesis of
perillaldehyde-based chiral β-amino acid derivatives through conjugate addition
of lithium amides. Beilstein J Org Chem. 2014 Nov 21;10:2738-42. doi:
10.3762/bjoc.10.289. eCollection 2014. PubMed PMID: 25550738; PubMed Central
PMCID: PMC4273274.

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